

Application Notes and Protocols for Subretinal Delivery of Gene Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

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Introduction

Gene therapy for inherited and acquired retinal diseases represents a groundbreaking therapeutic frontier. The eye is an optimal target for such interventions due to its accessibility, compartmentalized structure, and relative immune privilege, which allows for precise delivery of therapeutic vectors in small volumes while minimizing systemic exposure.[1] The subretinal space, a virtual area between the neurosensory retina and the retinal pigment epithelium (RPE), is the primary target for treating diseases affecting photoreceptors and the RPE.[2][3] Subretinal injection ensures direct contact of the gene therapy vector with these target cells.[4] This document provides detailed application notes and protocols for the surgical procedure of subretinal gene therapy delivery, consolidating current best practices and quantitative data from pre-clinical and clinical studies.

Core Principles of Subretinal Delivery

The primary goal of a subretinal injection is to create a temporary, localized detachment of the retina, forming a "bleb" where the gene therapy vector can be administered.[1] This technique allows the vector, typically an adeno-associated virus (AAV), to transduce the target photoreceptor and RPE cells efficiently.[5][6] The success of the therapy is critically dependent on the safe and reproducible delivery of the vector to the correct anatomical location.[7][8]

Instrumentation and Equipment

A standard set of vitreoretinal surgical instruments is required. Key specialized equipment includes:

- **Vitrectomy System:** A standard 23-gauge or 25-gauge pars plana vitrectomy (PPV) system. [1][9] While both are used, 25- and 27-gauge systems may offer increased intraocular pressure stability.[10]
- **Subretinal Injection Cannula:** An extendible, soft-tip cannula, commonly a 41-gauge cannula, is used for the injection.[7][8][9] Some surgeons may bevel the tip for easier entry.[9]
- **Injection System:** A precision injection system, such as the MicroDose injection kit connected to the vitrectomy console, allows for foot-pedal controlled, precise microliter dosing.[11]
- **Visualization Aids:**
 - Triamcinolone acetonide to visualize the vitreous.[1]
 - Dyes like Membrane Blue Dual for internal limiting membrane (ILM) staining.[7][8]
 - Microscope-integrated Intraoperative Optical Coherence Tomography (iOCT) for real-time monitoring of the subretinal space and bleb formation.[1][7][8][10]

Surgical Protocols

1. Human Clinical Protocol: Transvitreal Subretinal Injection

This protocol outlines the most common method used in clinical trials.

Pre-operative Planning:

- Comprehensive retinal imaging, including Optical Coherence Tomography (OCT) and fundus autofluorescence (AF), is performed to plan the injection site.[7][8]

Surgical Procedure:

- **Pars Plana Vitrectomy (PPV):** A standard three-port 23g or 25g PPV is performed.[1]

- **Posterior Vitreous Detachment (PVD):** A PVD is induced if not already present. Triamcinolone can be used to ensure complete removal of the hyaloid, as remnants can complicate bleb formation.^{[9][12]} A thorough vitrectomy with a 360-degree depressed shave is often performed.^[9]
- **Subretinal Injection:** This is the critical step and can be performed using two main techniques. The infusion pressure is typically reduced to 10-20 mmHg during injection.^[1]
 - **One-Step Technique:** The vector itself is used to create the subretinal bleb directly. This is often used when the vector volume is large and the retina is not overly adherent.^[1]
 - **Two-Step Technique:** A "pre-bleb" is first created using a balanced salt solution (BSS) to hydrodissect the subretinal space.^{[1][9]} The BSS is then replaced by the therapeutic vector, injected slowly through the same retinotomy.^{[1][7][8]} This method confirms the correct location before committing the valuable vector.^[9]
- **Intraoperative Monitoring:** Throughout the injection, iOCT is used to visualize the cannula's position, confirm entry into the subretinal space, and monitor the bleb's formation and expansion in real-time.^{[1][10]} This helps avoid complications like suprachoroidal injection or excessive foveal stretch, which could lead to a macular hole.^[1]
- **Post-Injection Management:**
 - A fluid-air exchange is commonly performed to remove any refluxed vector from the vitreous cavity, which helps minimize postoperative inflammation.^{[4][9]}
 - Alternatively, some surgeons prefer leaving the eye fluid-filled to reduce the risk of macular folds and prevent reflux.^[4]
 - A simple intravitreal lavage for 3 minutes can reduce the viral load in the vitreous by approximately 96%.^[13]
- **Closure:** Standard closure of sclerotomies is performed.

2. Experimental Protocol: Subretinal Injection in Mice

This protocol is adapted for research in small animal models.

- Preparation: A microliter syringe with a 33-gauge blunt needle is prepared. The viral vector is diluted in PBS.[\[14\]](#)
- Anesthesia and Exposure: The mouse is anesthetized. The eyelid is opened, and the eyeball is gently proptosed to expose the equator.[\[14\]](#)
- Sclerotomy: A small hole is made posterior to the limbus using a 15-degree microsurgery blade or a sharp needle, just large enough for the injection needle to pass.[\[14\]](#)[\[15\]](#)
- Subretinal Injection:
 - The needle is inserted through the sclerotomy at a 45-degree angle to the iris plane and advanced through the vitreous cavity towards the subretinal space until mild resistance is felt.[\[14\]](#)
 - A small volume (typically 1.5-2 microliters) of the vector is gently injected.[\[14\]](#) Correct placement will be met with moderate backpressure.[\[15\]](#)[\[16\]](#)
 - Successful injection is confirmed by the visible formation of a subretinal bleb.[\[14\]](#)
- Post-Injection: The needle is withdrawn gently, and the eyelid is closed over the injection site.[\[14\]](#)

Quantitative Surgical Parameters

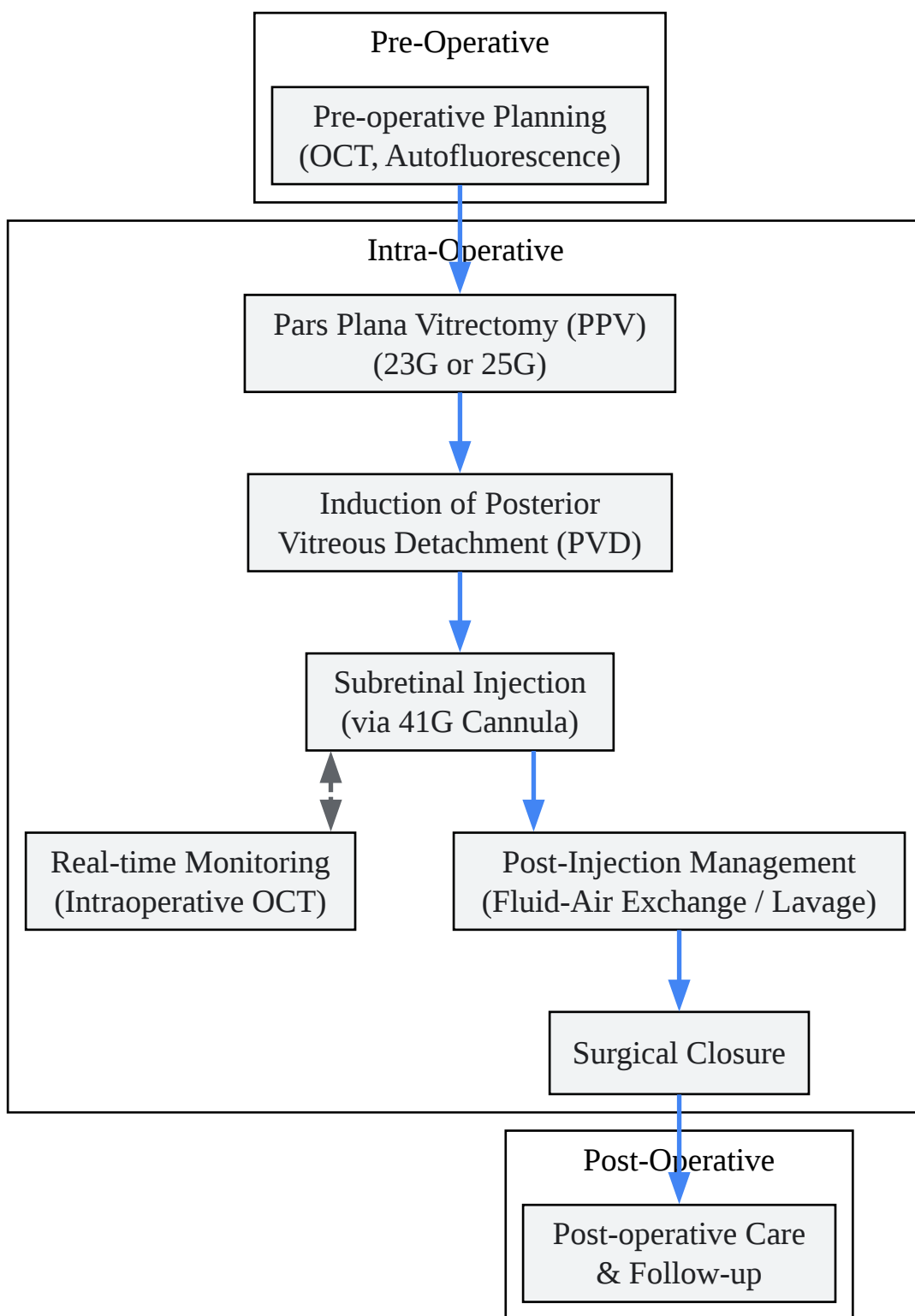
The following table summarizes key quantitative data from published studies.

Parameter	Value	Species	Source
Injection Volume	50 - 300 μ L	Human	[1]
250 μ L	Human	[11]	
0.1 mL (100 μ L)	Human	[7]	
1 - 10 μ L	Rat	[17]	
1.5 - 2 μ L	Mouse	[14]	
50 - 200 μ L	Pig	[18]	
Infusion Pressure	10 - 20 mmHg	Human	[1]
12 - 16 psi	Human	[8]	
Cannula Gauge	41 G	Human	[7][8][9]
33 G	Mouse	[14]	
Vitreotomy Gauge	23 G or 25 G	Human	[1][9]
Retinal Thinning	1 μ m loss of Outer Retinal Thickness for every 9 μ L of injection volume	Pig	[18]
Vector Reflux	0.08% - 1.26% of subretinal dose found in vitreous (low dose)	NHP	[13]
0.22% - 0.31% of subretinal dose found in vitreous (high dose)	NHP	[13]	
Lavage Efficacy	~96% reduction in intravitreal vector load after 3-min lavage	NHP	[13]

Potential Complications and Mitigation Strategies

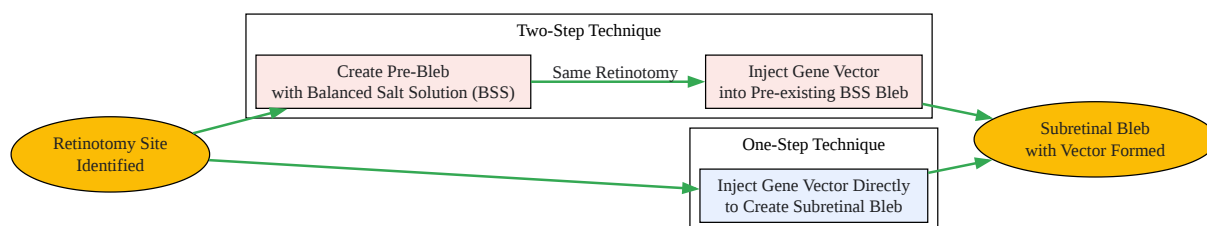
Complication	Mitigation Strategy	Source
Vector Reflux & Inflammation	Slow, controlled injection; pause before withdrawing cannula; fluid-air exchange or lavage post-injection; perioperative steroids.	[4] [9] [19]
Macular Hole Formation	Avoid excessive foveal stretch by carefully monitoring bleb progression with iOCT, especially when targeting the macula.	[1] [4]
Retinal Tears / Detachment	Careful peripheral retinal examination during and after PPV; meticulous surgical technique.	[10]
Cataract Formation	A known risk of PPV; requires careful surgical technique to minimize lens touch.	[10]
Inaccurate Needle Placement	Use of iOCT for real-time visualization to confirm subretinal location and avoid suprachoroidal or intravitreal injection.	[1] [10]
Outer Retinal Thinning	Consider using multiple, smaller blebs (<100 µL) to minimize volumetric stress on the retina.	[18]

Visualizations



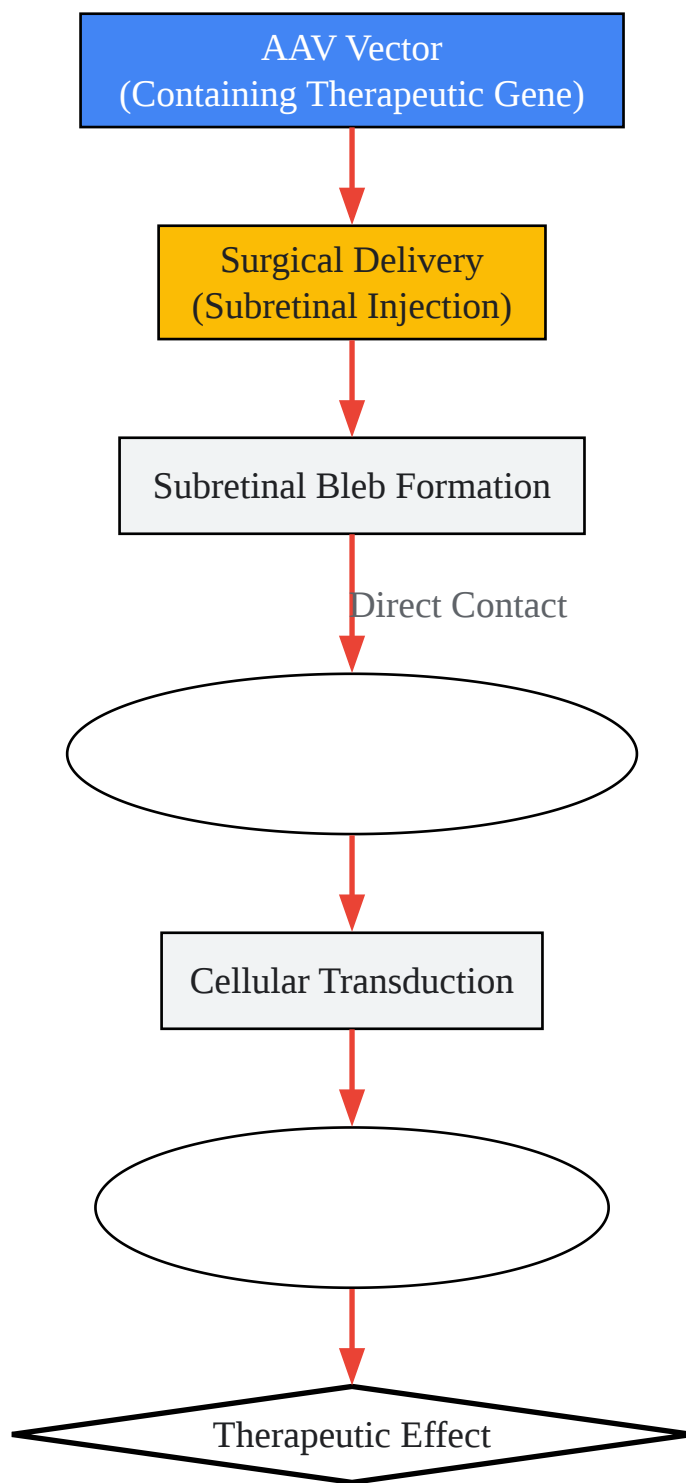
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Caption: General workflow for subretinal gene therapy delivery.



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Caption: Comparison of one-step vs. two-step subretinal injection.



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- To cite this document: BenchChem. [Application Notes and Protocols for Subretinal Delivery of Gene Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601701#surgical-procedure-for-subretinal-delivery-of-gene-therapy]

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